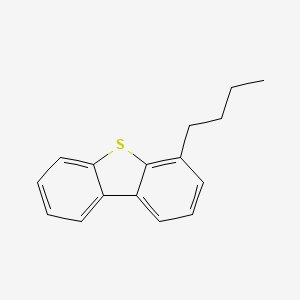

4-Butyldibenzothiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ionic Liquids for Removal of Dibenzothiophene : Ionic liquids like 1-butyl-pyridinium tetrafluoroborate have been used for the removal of dibenzothiophene, a typical organosulfur pollutant, from organic solutions. Such ionic liquids have shown high extraction efficiencies and are reusable, maintaining their efficiency over multiple regeneration cycles (Enayati & Faghihian, 2015).

Hydrodesulfurization Kinetics : Studies on the hydrodesulfurization of alkyldibenzothiophenes, including 4-methyl-dibenzothiophene and others, have provided insights into the kinetics and mechanisms of this process. This research is crucial for refining processes where removing sulfur compounds from fuels is essential (Meille et al., 1997).

Modifications of Benzothiophene Core in Selective Estrogen Receptor Modulators : The 2-arylbenzothiophene core of raloxifene, a selective estrogen receptor modulator, has been modified in various studies to evaluate its binding to estrogen receptors and its impact on breast cancer cell proliferation. These modifications have provided valuable insights into the role of specific substituents in receptor binding and activity (Grese et al., 1997).

Synthesis and Characterization of Organic Molecules : Research on the synthesis and characterization of 4-arylpyrazole-decorated dibenzothiophenes has been conducted. This involves creating conjugated materials comprising small organic molecules, which are valuable for various applications in materials science (Panda et al., 2020).

Biodesulfurization of Fossil Fuels : The process of biodesulfurization, using microbial pathways to remove sulfur from dibenzothiophene and related compounds in fossil fuels, has been studied. This research is vital for developing environmentally friendly methods to reduce sulfur content in fuels (Rhee et al., 1998).

Propriétés

IUPAC Name |

4-butyldibenzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S/c1-2-3-7-12-8-6-10-14-13-9-4-5-11-15(13)17-16(12)14/h4-6,8-11H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPDLQBMDMCYQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703423 |

Source

|

| Record name | 4-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butyldibenzothiophene | |

CAS RN |

147792-33-4 |

Source

|

| Record name | 4-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)